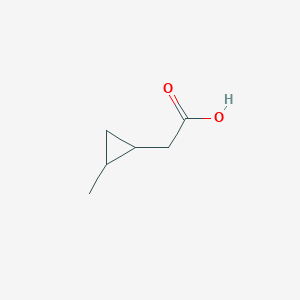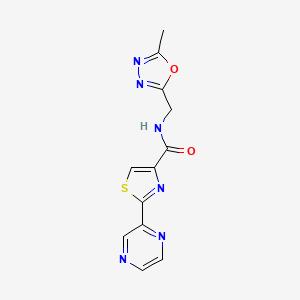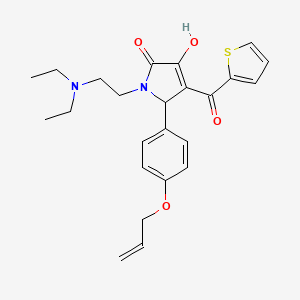![molecular formula C21H19NO4S2 B2625810 methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 899977-55-0](/img/structure/B2625810.png)
methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Pharmacokinetics
The compound methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is lipophilic, allowing it to cross the blood-brain barrier and reach its target in the brain . Once inside the brain, it is metabolized into a toxic cation, which can cause free radical production and lead to oxidative stress .
Result of Action
The action of this compound results in dopaminergic neuronal damage in the striatum and substantia nigra . This damage is caused by a combination of factors including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of redox-active iron (Fe) contributes to the formation of the toxic metabolite . Additionally, the compound’s lipophilic nature allows it to cross the blood-brain barrier, which can be influenced by factors such as diet and overall health .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and other cellular processes. Additionally, the compound interacts with monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neuroactive and vasoactive amines . By inhibiting MAO-B, the compound can influence the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In dopaminergic neurons, the compound has been shown to cause mitochondrial dysfunction by inhibiting mitochondrial complex I . This leads to oxidative stress, excitotoxicity, and apoptosis, ultimately resulting in neuronal damage. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the levels of key neurotransmitters and other signaling molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits acetylcholinesterase, leading to an accumulation of acetylcholine . The compound is also metabolized to 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons via the dopamine transporter . Once inside the neurons, MPP+ inhibits mitochondrial complex I, causing mitochondrial dysfunction and oxidative stress . This results in the formation of free radicals and the activation of apoptotic pathways, leading to neuronal cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term exposure to the compound in in vitro and in vivo studies has shown sustained mitochondrial dysfunction, oxidative stress, and neuronal damage . These effects are observed over extended periods, indicating the potential for chronic toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild mitochondrial dysfunction and oxidative stress . At higher doses, the compound induces significant neuronal damage, apoptosis, and behavioral impairments . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid toxic or adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by monoamine oxidase B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is a potent neurotoxin . MPP+ interferes with mitochondrial function by inhibiting complex I of the electron transport chain, leading to increased oxidative stress and cell death . The compound also affects the metabolism of other neurotransmitters, including dopamine, serotonin, and norepinephrine, by inhibiting their degradation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is lipophilic, allowing it to cross the blood-brain barrier and enter the central nervous system . Once inside the brain, it is taken up by dopaminergic neurons via the dopamine transporter . The compound’s distribution within cells is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized to the mitochondria, where it inhibits mitochondrial complex I and induces oxidative stress . It may also localize to other cellular compartments, such as the endoplasmic reticulum and nuclear membrane, where it can influence various cellular processes . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its sites of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the sulfonyl group and the tetrahydropyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A compound known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium: The active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, also used in neurological studies.
Uniqueness
Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core with a sulfonyl and tetrahydropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
methyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S2/c1-26-21(23)19-20(17-9-5-6-10-18(17)27-19)28(24,25)22-13-11-16(12-14-22)15-7-3-2-4-8-15/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAISZPRCJOIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)
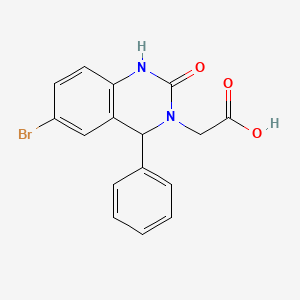

![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)
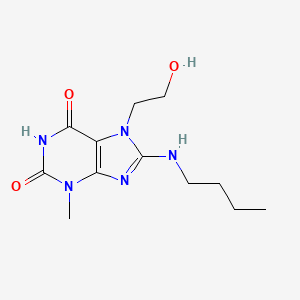
![2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2625736.png)
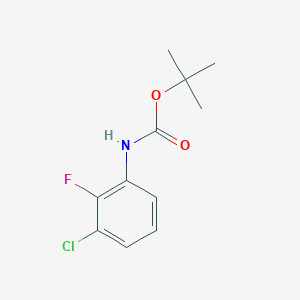
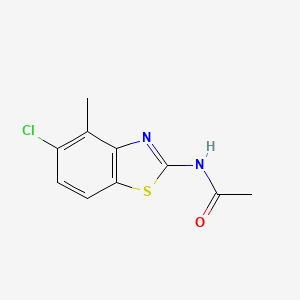
![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
